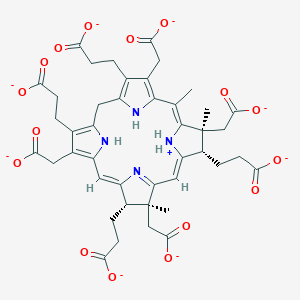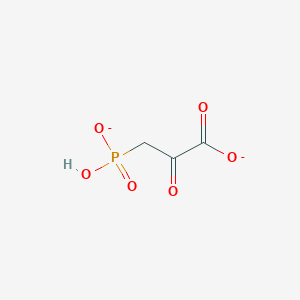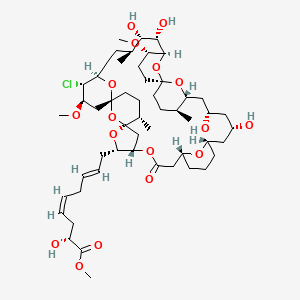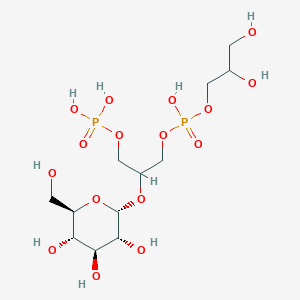
Fluorochlorane oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorochlorane oxide is an oxygen halide.
Wissenschaftliche Forschungsanwendungen
1. Catalysts in Manufacturing Processes
Partially fluorinated metal oxides, including fluorochlorane oxide, have been studied for their role in manufacturing processes, such as the production of dichloropentafluoropropanes. These compounds are activated by elemental fluorine or dichlorodifluoromethane and exhibit catalytic activity in reactions involving dichlorofluoromethane and tetrafluoroethylene. The fluorination of metal oxides like TiO2 results in increased selectivity for certain chemical formations, indicating a potential application in chemical synthesis and industrial processes (Tanuma, Okamoto, Ohnishi, Morikawa, & Suzuki, 2010).
2. Fluorometry in Oceanography
In oceanographic research, fluorometry, specifically chlorophyll a fluorometry, is a significant tool for studying phytoplankton. Fluorinated compounds like fluorochlorane oxide can enhance the efficacy of in situ fluorometers, which are used to estimate phytoplankton biomass. Research into building low-cost, efficient fluorometers using such compounds can greatly aid in environmental monitoring and research (Leeuw, Boss, & Wright, 2013).
3. Enhanced Electrogenerated Chemiluminescence
Fluorosurfactants, which may include fluorochlorane oxide derivatives, have shown to enhance electrogenerated chemiluminescence (ECL) in certain systems. This enhancement leads to more efficient ECL analysis, potentially useful in various analytical chemistry applications. The presence of fluorinated compounds can lower oxidation potential and increase emission intensity, which is crucial in electrochemical systems (Li & Zu, 2004).
4. Electrolyte Solvents for Batteries
Fluorochlorane oxide derivatives have been explored as components of electrolyte solvents in high-voltage lithium-ion batteries. These compounds display properties like lower viscosity, higher dielectric constant, and higher oxidation potential, contributing to the performance and safety of the batteries (Wang, Mai, Luo, Yan, & Zhang, 2016).
5. Synthesis of Fluoropolymers
In the synthesis of fluoropolymers, which are used in high-performance applications, fluorochlorane oxide and related compounds play a pivotal role. These polymers are traditionally synthesized using solvents like chlorofluorocarbons (CFCs), but fluorinated compounds offer an environmentally friendlier alternative. This shift is significant in developing materials with high chemical resistance and stability (DeSimone, Guan, & Elsbernd, 1992).
6. Optical and Infrared Applications
Fluoride glasses, including fluorochloride glasses, are crucial in optics, sensors, and telecommunications. These materials, often incorporating fluorochlorane oxide, are optimized for laser fibers and optical amplification, offering broader infrared transparency than oxides (Poulain, 1995).
Eigenschaften
Produktname |
Fluorochlorane oxide |
|---|---|
Molekularformel |
ClFO |
Molekulargewicht |
70.45 g/mol |
InChI |
InChI=1S/ClFO/c2-1-3 |
InChI-Schlüssel |
AXCBHWGTRNNXKG-UHFFFAOYSA-N |
Kanonische SMILES |
O=ClF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)





![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)



